ALK2-IN-4 succinate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ALK2-IN-4 succinate involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to introduce the desired substituents. The final step involves the formation of the succinate salt to enhance the compound’s solubility and stability .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
ALK2-IN-4 succinate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .
Scientific Research Applications
ALK2-IN-4 succinate has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the ALK2 signaling pathway and its role in various biological processes.
Biology: Employed in cell-based assays to investigate the effects of ALK2 inhibition on cellular functions and signaling pathways.
Medicine: Explored as a potential therapeutic agent for diseases related to dysregulated BMP signaling, such as fibrodysplasia ossificans progressiva (FOP) and certain types of cancer.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting ALK2.
Mechanism of Action
ALK2-IN-4 succinate exerts its effects by selectively inhibiting the activity of ALK2. This inhibition disrupts the BMP signaling pathway, which plays a crucial role in the regulation of bone and tissue development. The compound binds to the ATP-binding site of ALK2, preventing the phosphorylation and activation of downstream signaling molecules such as SMAD1/5/8 .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds to ALK2-IN-4 succinate include:
Dorsomorphin: The first known inhibitor of ALK2, discovered through in vivo screening.
LDN-193189: An improved version of dorsomorphin with better potency and selectivity.
K02288: A selective ALK2 inhibitor with a different core structure.
Uniqueness
This compound stands out due to its high potency and selectivity for ALK2, making it a valuable tool for studying BMP signaling and developing targeted therapies. Its succinate salt form also enhances its solubility and stability, which are important properties for both research and therapeutic applications .
Properties
IUPAC Name |
butanedioic acid;7-fluoro-6-methoxy-4-[6-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]pyrazolo[1,5-a]pyrimidin-3-yl]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30FN7O.C4H6O4/c1-31-9-11-33(12-10-31)18-4-7-32(8-5-18)19-15-29-26-22(16-30-34(26)17-19)20-3-6-28-24-14-23(27)25(35-2)13-21(20)24;5-3(6)1-2-4(7)8/h3,6,13-18H,4-5,7-12H2,1-2H3;1-2H2,(H,5,6)(H,7,8) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSNCQJZBFVYYOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CCN(CC2)C3=CN4C(=C(C=N4)C5=C6C=C(C(=CC6=NC=C5)F)OC)N=C3.C(CC(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H36FN7O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
593.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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